(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate
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Overview
Description
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate: is a complex organic compound featuring a bicyclic structure with hydroxyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the hydroxyl groups.
Esterification: The hydroxylated bicyclic compound is then esterified with benzoic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the bicyclic core or the ester group.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or modified bicyclic structures.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis. Biology Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects. Industry : Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate exerts its effects depends on its interaction with molecular targets. The hydroxyl groups and the ester functionality allow it to participate in hydrogen bonding and other interactions with proteins or enzymes, potentially affecting their activity and function.
Comparison with Similar Compounds
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl propionate: Similar structure but with a propionate ester.
Uniqueness: The presence of the benzoate ester in (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate provides unique chemical properties, such as increased stability and potential for specific interactions with biological targets, distinguishing it from its acetate and propionate counterparts.
Properties
CAS No. |
65825-50-5 |
---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate |
InChI |
InChI=1S/C14H14O5/c15-10-6-7-11(16)14(12(10)19-14)8-18-13(17)9-4-2-1-3-5-9/h1-7,10-12,15-16H,8H2 |
InChI Key |
HQQFACAHYPKYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC23C(C=CC(C2O3)O)O |
Origin of Product |
United States |
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